Benzyl trifluoromethanesulfonate
Overview
Description
Benzyl trifluoromethanesulfonate, also known as Benzyl-trifluormethansulfonat, is a chemical compound with the molecular formula C8H7F3O3S . It has an average mass of 240.200 Da and a monoisotopic mass of 240.006805 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a trifluoromethanesulfonate group . The trifluoromethanesulfonate group is a functional group with the formula R−OSO2CF3 and structure R−O−S(=O)2−CF3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.2 . It has a predicted boiling point of 253.1±40.0 °C and a predicted density of 1.446±0.06 g/cm3 .Scientific Research Applications
Activation of C–F Bonds
Benzyl trifluoromethanesulfonate plays a crucial role in the activation of carbon-fluorine (C–F) bonds. Triflic acid, a related compound, can activate benzylic sp3 C–F bonds, enabling the reaction of trifluoromethylated arenes with benzene to produce benzophenones. This illustrates its potential in facilitating chemical transformations involving C–F bonds (Wang & Hu, 2009).
Catalyst in Benzyl-Etherification
In the field of catalysis, this compound derivatives, specifically rare earth metal trifluoromethanesulfonates, have been found to be efficient catalysts for benzyl-etherification. This process includes the condensation of benzyl alcohols with aliphatic alcohols or thiols, leading to the formation of benzyl ethers and thio ethers. Their ability to be recovered and reused without losing activity highlights their practicality in synthetic chemistry (Kawada et al., 2002).
Secondary Benzylation
The combination of secondary benzyl alcohol with metal triflates, including those derived from this compound, has been demonstrated to be effective in secondary-benzylation systems. This process is applicable to various nucleophiles, including aromatic compounds, olefins, and an enol acetate, showcasing the versatility of this compound derivatives in organic synthesis (Noji et al., 2003).
Use in Polymerization
Benzyl triflates prepared in-situ, including those from this compound, have been employed as novel initiators for the living polymerization of tetrahydrofuran (THF). This application is particularly noteworthy in the production of mono-, bi-, and trifunctional telechelic poly(THF)s, indicating its significant role in polymer science (Oike et al., 2000).
In O-Benzylation
This compound derivatives are also utilized in O-benzylation reactions. A specific example is the use of TriBOT, a compound derived from the formal trimerization of benzyl imidate, which, in the presence of trifluoromethanesulfonic acid, facilitates the O-benzylation of various alcohols to yield benzyl ethers. This highlights its application in the modification of alcohol functional groups (Yamada et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
benzyl trifluoromethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)15(12,13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTRLHAGKRCHKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455109 | |
Record name | BENZYL TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17674-16-7 | |
Record name | BENZYL TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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